5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Catalog No.
S2957476
CAS No.
1020252-08-7
M.F
C19H16F3NO
M. Wt
331.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclo...

CAS Number

1020252-08-7

Product Name

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

IUPAC Name

5-phenyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one

Molecular Formula

C19H16F3NO

Molecular Weight

331.338

InChI

InChI=1S/C19H16F3NO/c20-19(21,22)15-7-4-8-16(11-15)23-17-9-14(10-18(24)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,23H,9-10H2

InChI Key

NQSXKROUNCILHA-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Solubility

not available

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a phenyl group, and a trifluoromethyl-substituted aniline moiety. The molecular formula for this compound is C19H16F3NC_{19}H_{16}F_3N, and it has notable properties due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.

  • The presence of an amine group suggests potential skin or eye irritation.
  • The trifluoromethyl group might raise concerns about environmental persistence.
Typical for compounds containing cyclohexene and amine functionalities. Notable reactions include:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions of the phenyl ring.
  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile in reactions with electrophilic reagents.
  • Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated under suitable conditions to yield saturated derivatives.

5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one exhibits potential biological activities, particularly as an inhibitor of specific enzymes. Research indicates that similar compounds have shown efficacy against sodium-dependent glucose cotransporters, suggesting possible applications in treating metabolic disorders such as diabetes . Additionally, the trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability.

The synthesis of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 3-(trifluoromethyl)aniline with cyclohexenone derivatives.
  • Multi-step Synthesis: Starting from commercially available precursors, one can employ a series of reactions including Friedel-Crafts acylation and subsequent cyclization to form the desired compound .
  • One-Pot Reactions: Recent advancements have led to one-pot multi-component reactions that simplify synthesis while maintaining high yields .

The unique structure and properties of 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one make it suitable for various applications:

  • Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting metabolic diseases.
  • Material Science: The compound may find applications in developing new materials due to its unique electronic properties stemming from the trifluoromethyl group.

Studies on similar compounds indicate that the trifluoromethyl group enhances interactions with biological targets, potentially increasing binding affinity and selectivity. Interaction studies often utilize techniques such as surface plasmon resonance or molecular docking simulations to elucidate binding mechanisms and affinities with various enzymes or receptors .

Several compounds share structural similarities with 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one. Here are some notable examples:

Compound NameStructureUnique Features
3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-oneStructureLacks the additional phenyl substitution, affecting its reactivity and biological profile.
3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-oneStructureChlorine substitution alters electronic properties compared to fluorine.
3-{[3,5-Dimethoxyphenyl]amino}-5-(4-methylphenyl)cyclohex-2-en-1-one-Contains methoxy groups that may enhance solubility and alter biological activity.

Uniqueness

The presence of both a trifluoromethyl group and a phenyl substituent on the nitrogen distinguishes 5-Phenyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one from its analogs. This combination contributes to its unique reactivity patterns and potential therapeutic applications.

XLogP3

4.4

Dates

Modify: 2023-08-17

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